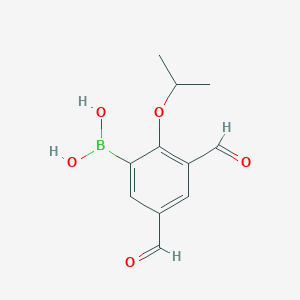

3,5-Diformyl-2-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-68-8 | |

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials and Supramolecular Chemistry

Introduction: Unveiling a Multifunctional Synthetic Platform

In the landscape of modern chemistry, molecules that possess orthogonal functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. 3,5-Diformyl-2-isopropoxyphenylboronic acid is one such molecule, embodying significant potential for researchers in materials science, drug discovery, and supramolecular chemistry. Its structure, featuring two reactive aldehyde moieties and a boronic acid group on a sterically-influenced aromatic core, offers a unique combination of reactivity. The aldehyde groups are prime candidates for forming imine or hydrazone linkages, fundamental reactions in the synthesis of Covalent Organic Frameworks (COFs) and dynamic covalent materials.[1][2] Simultaneously, the boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions and is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in chemical sensing and self-healing materials.[3][4]

This guide provides a comprehensive technical overview of this compound, presenting its core properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications. The insights herein are tailored for researchers and professionals seeking to leverage the unique chemical attributes of this promising, yet not extensively characterized, building block.

Core Physicochemical and Structural Properties

While extensive experimental data for this compound is not yet widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 1072951-68-8 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₃BO₅ | Derived from structure |

| Molecular Weight | 236.03 g/mol | Derived from structure |

| Appearance | Expected to be a white to off-white solid. | Analogy with similar substituted phenylboronic acids.[5] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents. | General solubility of functionalized arylboronic acids. |

| Stability | Susceptible to dehydration to form a boroxine trimer. Prone to protodeboronation under certain conditions. Best stored as a stable ester derivative (e.g., pinacol ester).[3][6] | General stability of arylboronic acids. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | Standard practice for handling boronic acids. |

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway and Experimental Protocol

Conceptual Workflow

The proposed synthesis initiates from a commercially available starting material, 3,5-dibromo-2-isopropoxybenzaldehyde, and proceeds through a halogen-metal exchange followed by borylation and a final formylation step.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a prospective methodology and requires optimization by the end-user. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Protection of the Aldehyde Group

-

Rationale: The aldehyde is sensitive to the strongly basic and nucleophilic conditions of the subsequent lithiation step. Protection as an acetal is a standard and effective strategy.

-

Procedure:

-

To a solution of 3,5-dibromo-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 2: Halogen-Metal Exchange and Borylation

-

Rationale: A halogen-metal exchange at one of the bromine positions using an organolithium reagent will generate an aryllithium species, which can then be trapped with a boron electrophile. The choice of which bromine exchanges can be complex, but often the less sterically hindered position reacts preferentially. For this synthesis, we will assume a subsequent formylation step will be necessary.

-

Procedure:

-

Dissolve the protected dibromo-intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Step 3: Hydrolysis and Deprotection

-

Rationale: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.

-

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

-

Stir vigorously for 2-4 hours at room temperature to ensure complete deprotection.

-

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 3-bromo-5-formyl-2-isopropoxyphenylboronic acid by column chromatography or recrystallization.

-

Step 4: Final Formylation

-

Rationale: Introduction of the second formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[9]

-

Procedure:

-

To a solution of the purified bromo-formyl intermediate (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Neutralize with aqueous sodium hydroxide and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts. The resulting crude product will likely require purification by column chromatography to yield the final this compound.

-

Reactivity and Applications in Research and Development

The unique trifunctional nature of this molecule opens doors to several high-impact research areas.

Covalent Organic Frameworks (COFs)

The two aldehyde groups provide ideal reactive sites for condensation reactions with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly ordered, porous crystalline materials known as COFs.[1] The boronic acid group can be either a passive spectator or an active participant, potentially forming boroxine or boronate ester linkages if appropriate co-monomers are used.[7]

Caption: Conceptual formation of a COF from the target molecule.

Dynamic Covalent Chemistry and Self-Healing Materials

The boronic acid moiety can form reversible boronate esters with diols.[4][10] This dynamic covalent chemistry is the foundation for creating stimuli-responsive materials. For instance, polymerization of the aldehyde groups with a diol-containing amine could yield a polymer network where the boronic acid can act as a cross-linking site that can break and reform, imparting self-healing properties.

Supramolecular Assemblies and Sensing

The ability of boronic acids to bind with saccharides and other diols makes them excellent candidates for chemosensors.[11] The aldehyde groups could be used to anchor the molecule to a surface or a larger scaffold, while the boronic acid acts as the recognition site. A binding event could trigger a change in fluorescence or another spectroscopic signal.

Conclusion: A Building Block of Significant Potential

This compound represents a powerful and versatile building block for the creation of advanced functional materials. While its synthesis and characterization are still emerging fields of study, the fundamental chemistry of its constituent groups points to a wide range of applications, from the ordered porosity of COFs to the dynamic responsiveness of self-healing polymers and sensors. The proposed synthetic route provides a logical starting point for researchers to access this molecule, and it is anticipated that its utility in various fields of chemical science will continue to grow.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Boronic acid based dynamic click chemistry: recent advances and emergent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Versatile Linker for Advanced Covalent Organic Frameworks

Introduction: The Architectural Significance of a Multifunctional Linker

In the landscape of reticular chemistry, the design and synthesis of crystalline, porous materials like Covalent Organic Frameworks (COFs) represent a frontier of materials science. The ability to dictate the precise atomic arrangement of these frameworks allows for the tailoring of properties for specific, high-value applications in gas storage, catalysis, sensing, and drug delivery. The choice of molecular building blocks, or "linkers," is paramount to this endeavor, as they define the geometry, porosity, and chemical functionality of the resulting framework.

This guide focuses on a particularly strategic linker: 3,5-Diformyl-2-isopropoxyphenylboronic acid (CAS No. 1072951-68-8). This molecule is distinguished by its trifunctional nature, incorporating two aldehyde groups and one boronic acid moiety on a phenyl ring. The presence of a sterically influential isopropoxy group ortho to the boronic acid introduces a critical design element, influencing the planarity and reactivity of the linker. This unique combination of reactive sites allows for the construction of COFs with dual-linkage motifs, offering enhanced stability and functionality.

This document serves as a technical resource for researchers and professionals in drug development and materials science. It provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this linker in the construction of advanced COF architectures. We will delve into the causality behind experimental choices, offering field-proven insights to guide your research and development efforts.

Physicochemical Properties and Handling

A thorough understanding of the linker's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1072951-68-8 | [1] |

| Molecular Formula | C₁₁H₁₃BO₅ | [2] |

| Molecular Weight | 236.03 g/mol | [2] |

| Appearance | Solid or liquid | [1] |

| Melting Point | 109-113 °C | [3] |

| Storage Conditions | 2-8°C, in a sealed, air-resistant place | [1][3] |

| Purity | Typically >95% | [1] |

Expert Insight: The specified storage conditions are critical. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This self-condensation is often reversible but can complicate stoichiometry in subsequent reactions. Storing the compound in a cool, dry, and inert atmosphere is essential for maintaining its integrity and ensuring reproducible results in COF synthesis.

Synthesis of the Linker: A Strategic Approach

While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. A plausible and efficient synthetic route involves a two-step process starting from the corresponding bromo-precursor. The critical step is the introduction of the two formyl groups onto the 2-isopropoxyphenylboronic acid core.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for the target linker.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established formylation methodologies for activated aromatic rings, such as the Rieche or Duff reactions.[2] The choice of method depends on the desired regioselectivity and tolerance to reaction conditions.

Step 1: Synthesis of 2-Isopropoxyphenylboronic acid

This step follows standard procedures for the conversion of an aryl halide to a boronic acid.

-

Dissolve 2-isopropoxy-1,3-dibromobenzene in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C.

-

Add n-butyllithium dropwise, maintaining the temperature below -70°C.

-

After stirring for 1 hour, add trimethyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Purify by column chromatography or recrystallization.

Step 2: Diformylation of 2-Isopropoxyphenylboronic acid

The Rieche formylation is a powerful method for introducing aldehyde groups onto electron-rich aromatic rings.[2]

-

Suspend 2-isopropoxyphenylboronic acid in anhydrous dichloromethane under an inert atmosphere.

-

Add a Lewis acid catalyst, such as TiCl₄ or SnCl₄.

-

Add dichloromethyl methyl ether dropwise at 0°C.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction with ice-water.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality Behind Choices:

-

Anhydrous Conditions: The use of organolithium reagents and Lewis acids necessitates the strict exclusion of water to prevent quenching and catalyst deactivation.

-

Low Temperature: The initial lithiation is performed at -78°C to control the exothermic reaction and prevent side reactions.

-

Lewis Acid Catalyst: The Rieche formylation requires a Lewis acid to activate the dichloromethyl methyl ether, generating the electrophilic species that attacks the aromatic ring. The isopropoxy group is a strong activating group, directing the formylation to the ortho and para positions.

Application in Covalent Organic Framework Synthesis

The true value of this compound lies in its role as a versatile linker for constructing highly stable and functional COFs. Its two aldehyde groups can react with multiamino linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust imine linkages, which are known for their chemical stability compared to boroxine or boronate ester linkages.[4][5]

Workflow for Imine-Linked COF Synthesis

Caption: General workflow for solvothermal COF synthesis.

Detailed Solvothermal Synthesis Protocol

This protocol describes a typical procedure for synthesizing an imine-linked 2D COF.

-

Preparation: In a Pyrex tube, place this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB) in a 3:2 molar ratio.

-

Solvent Addition: Add a solvent mixture, typically composed of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio).

-

Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine condensation. The acid protonates the aldehyde carbonyl, making it more electrophilic.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120°C for 3-5 days. The solvothermal conditions (elevated temperature and pressure) promote the reversible imine formation, allowing for "error-correction" and the formation of a crystalline, thermodynamically stable framework rather than an amorphous polymer.[3][6]

-

Isolation: After cooling to room temperature, a solid precipitate will have formed. Isolate the solid by filtration.

-

Washing: Wash the collected solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomeric species trapped within the pores.

-

Activation: To obtain a permanently porous material, the solvent molecules occupying the pores must be removed without causing the framework to collapse. This is achieved by solvent exchange with a low-boiling-point solvent, followed by drying under high vacuum at an elevated temperature (e.g., 150°C) for several hours.

Characterization of the Resulting COF

A multi-technique approach is essential to confirm the successful synthesis of a crystalline and porous COF.

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | A series of sharp diffraction peaks, indicating long-range crystalline order. The peak positions can be compared to a simulated pattern based on the proposed crystal structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine bonds. | Disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde linker, with the appearance of a new C=N stretching band characteristic of the imine linkage. |

| Solid-State ¹³C NMR Spectroscopy | To provide information about the local chemical environment of the carbon atoms in the framework. | Signals corresponding to the carbon atoms of the linkers, with a characteristic peak for the imine carbon. |

| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | High thermal stability, often with a decomposition temperature above 300-400°C in an inert atmosphere. |

Potential Applications and Future Outlook

The unique structure of COFs derived from this compound opens up several avenues for advanced applications:

-

Asymmetric Catalysis: The isopropoxy group, along with the unreacted boronic acid moieties (if a substoichiometric amount of amine linker is used or through post-synthetic modification), can create a chiral-like pocket within the pores, making these materials candidates for heterogeneous asymmetric catalysis.

-

Selective Sensing: The boronic acid group is well-known for its ability to reversibly bind with cis-diols, such as those found in saccharides and glycoproteins.[7] This functionality can be exploited to develop highly selective sensors for biologically relevant molecules.

-

Drug Delivery: The tunable pore size and functionalizable interior make these COFs promising nanocarriers for the controlled release of therapeutic agents. The boronic acid can act as a gatekeeper, releasing a drug cargo in response to specific stimuli like changes in pH or the presence of glucose.

The strategic placement of the isopropoxy group provides a lever to fine-tune the electronic properties and steric environment of the COF pores. Future research will likely focus on exploring how varying the alkoxy substituent can modulate the catalytic activity, adsorption selectivity, and host-guest interactions of these advanced materials.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated architectural component for the construction of next-generation crystalline porous materials. Its trifunctional nature allows for the synthesis of robust, imine-linked COFs with built-in functionality from the boronic acid and isopropoxy groups. By understanding the nuances of its synthesis and application in solvothermal polymerization, researchers can unlock its potential to create highly ordered frameworks tailored for specific and challenging applications. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to leverage this versatile linker in their pursuit of innovative materials and technologies.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

Synthesis of 3,5-Diformyl-2-isopropoxyphenylboronic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3,5-Diformyl-2-isopropoxyphenylboronic acid, a highly functionalized aromatic building block. This molecule is of significant interest to researchers in materials science and drug discovery, primarily for its role as a versatile monomer in the synthesis of Covalent Organic Frameworks (COFs) and as a scaffold for developing novel therapeutic agents. This document details a scientifically grounded, multi-step synthesis beginning from the commercially available precursor, 2-isopropoxyphenol. We will elucidate the strategic rationale behind each synthetic transformation, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key reactions.

Introduction: Significance and Applications

This compound is a bespoke chemical entity designed for advanced applications in chemistry and medicine. Its unique trifunctional nature—possessing two reactive aldehyde groups and a versatile boronic acid moiety—makes it a powerful building block for constructing complex molecular architectures.

-

Materials Science: The aldehyde functionalities serve as ideal reactive sites for forming imine or enamine linkages, which are fundamental to the construction of two- and three-dimensional Covalent Organic Frameworks (COFs).[1][2][3] COFs are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing.[2] The boronic acid group can also participate in forming boronate ester linkages, another common strategy for COF synthesis.[4]

-

Drug Discovery and Development: Boronic acids are a privileged structural motif in medicinal chemistry.[5] The boron atom can form reversible covalent bonds with diols present in biological targets, such as sugars or specific amino acid residues in enzyme active sites.[6] This property has been exploited in FDA-approved drugs like Bortezomib (Velcade).[7] The aldehyde groups on the ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[8]

This guide aims to provide researchers with a practical and rational approach to accessing this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be conceptually deconstructed as follows. The target molecule requires the installation of three specific functional groups around a benzene ring: an isopropoxy group, two formyl groups, and a boronic acid.

A logical forward synthesis begins with a precursor already containing the isopropoxy group and a handle for directing the other substitutions. 2-Isopropoxyphenol is an ideal starting material as the phenol group strongly activates the ring towards electrophilic aromatic substitution and can later be converted into the boronic acid.[9][10]

The proposed synthetic sequence is:

-

Diformylation: Introduction of two formyl groups onto the 2-isopropoxyphenol ring at the positions ortho and para to the hydroxyl directing group. A modified Duff reaction is well-suited for this transformation.[11][12]

-

Triflation: Conversion of the resulting phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate is an excellent leaving group for subsequent cross-coupling reactions.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the aryl triflate and a boron-containing reagent (e.g., bis(pinacolato)diboron) to install the boronic acid (as a pinacol ester).

-

Deprotection: Hydrolysis of the pinacol boronate ester to yield the final this compound.

Synthetic Pathway Overview

The overall workflow is depicted below, proceeding from a commercially available starting material to the final product through a four-step sequence.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of ladder-type covalent organic frameworks - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Isopropoxyphenol [webbook.nist.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Predictive and Methodological Framework

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 3,5-Diformyl-2-isopropoxyphenylboronic acid is a multifunctional aromatic building block with significant potential in synthetic chemistry, materials science, and drug discovery. Its unique assembly of reactive aldehyde groups, a sterically influential isopropoxy moiety, and a versatile boronic acid function makes it a prime candidate for constructing complex molecular architectures. Despite its commercial availability (CAS 1072951-68-8), a detailed public record of its spectroscopic data is conspicuously absent.

This guide serves as a comprehensive technical resource for researchers seeking to characterize this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide a robust, predictive framework grounded in fundamental spectroscopic principles and field-proven methodologies. We will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the chemical reasoning behind these predictions, and provide self-validating, step-by-step protocols for acquiring and confirming this data experimentally.

Molecular Structure and Overview

This compound possesses a calculated molecular weight of 250.06 g/mol and a molecular formula of C₁₂H₁₅BO₅. The strategic placement of its functional groups dictates its chemical behavior and, consequently, its spectroscopic signature. The two electron-withdrawing formyl (aldehyde) groups significantly influence the electronic environment of the aromatic ring, while the boronic acid group offers a site for reversible covalent bonding and potential self-condensation.

Caption: 2D Structure of this compound.

Predictive Spectroscopic Analysis

This section outlines the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of chemical spectroscopy and analysis of structurally analogous compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons from the boronic acid group, which are often invisible in non-polar solvents like CDCl₃.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s | 1H | CHO | Aldehyde proton deshielded by the carbonyl group and adjacent to the electron-donating isopropoxy group. |

| ~10.0 | s | 1H | CHO | Aldehyde proton deshielded by the carbonyl group. |

| ~8.5 | s (broad) | 2H | B(OH)₂ | Exchangeable protons of the boronic acid, typically broad. Position is concentration and water-dependent. |

| ~8.2 | d, J ≈ 2.5 Hz | 1H | Ar-H | Aromatic proton ortho to a formyl group and meta to the boronic acid. |

| ~8.0 | d, J ≈ 2.5 Hz | 1H | Ar-H | Aromatic proton ortho to a formyl group and meta to the isopropoxy group. |

| ~4.8 | sept, J ≈ 6.0 Hz | 1H | O-CH(CH₃)₂ | Isopropoxy methine proton, split by six equivalent methyl protons. |

| ~1.3 | d, J ≈ 6.0 Hz | 6H | O-CH(CH₃)₂ | Equivalent methyl protons of the isopropoxy group, split by the methine proton. |

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~192 | CHO | Aldehyde carbonyl carbons, strongly deshielded. |

| ~190 | CHO | Second, chemically distinct aldehyde carbonyl carbon. |

| ~160 | Ar-C | Aromatic carbon attached to the isopropoxy group (C-O). |

| ~140 | Ar-C | Aromatic carbon ortho to boronic acid and isopropoxy group. |

| ~138 | Ar-C | Aromatic carbon ortho to boronic acid and formyl group. |

| ~135 | Ar-C | Aromatic carbon attached to a formyl group. |

| ~130 | Ar-C | Aromatic carbon attached to a formyl group. |

| ~125 (broad) | Ar-C | Aromatic carbon attached to the boron atom (C-B); often broad and low intensity due to quadrupolar relaxation. |

| ~72 | O-CH(CH₃)₂ | Isopropoxy methine carbon. |

| ~22 | O-CH(CH₃)₂ | Isopropoxy methyl carbons. |

¹¹B NMR is a highly effective tool for analyzing the coordination state of boron.[3][4] For a trigonal planar (sp²) arylboronic acid, a single, relatively broad resonance is expected.

-

Predicted Chemical Shift: ~25-30 ppm . This range is characteristic of arylboronic acids in a neutral, non-coordinating solvent.[5] The presence of two ortho substituents may cause a slight deviation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides definitive evidence for the presence of key functional groups. For a solid-state measurement using an ATR accessory, the following vibrational bands are predicted.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400–3200 | Broad, Strong | O–H Stretch | B(OH)₂, hydrogen-bonded |

| 2980–2940 | Medium | C–H Stretch | Isopropyl group (aliphatic) |

| 2850, 2750 | Medium-Weak | C–H Stretch | Aldehyde (Fermi resonance doublet) |

| 1700–1680 | Strong, Sharp | C=O Stretch | Aryl Aldehyde (conjugated) |

| 1600–1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B–O Stretch | Boronic Acid |

| ~1250 | Strong | C–O Stretch | Aryl-Alkyl Ether |

The broadness of the O–H stretch is a hallmark of the intermolecular hydrogen bonding present in the solid state of boronic acids.[6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Using positive-ion electrospray ionization (ESI+), the primary ion observed would be the protonated molecule.

-

Predicted [M+H]⁺: m/z 251.1085 (Calculated for C₁₂H₁₆BO₅⁺)

-

Predicted [M+Na]⁺: m/z 273.0904 (Calculated for C₁₂H₁₅BO₅Na⁺)

Plausible ESI Fragmentation Pathway: Under collision-induced dissociation (CID), the parent ion would likely undergo characteristic losses of neutral fragments.

Caption: Predicted ESI-MS/MS fragmentation for C₁₂H₁₅BO₅.

Experimental Protocols for Validation

The following protocols describe standardized, self-validating workflows for acquiring the spectroscopic data outlined above.

General Sample Preparation

Causality: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. It is crucial to use anhydrous solvents for non-aqueous measurements and to handle the sample under an inert atmosphere (N₂ or Ar) where possible to ensure data integrity.

-

Ensure the solid sample of this compound is dry, preferably by storing in a desiccator over P₂O₅.

-

For NMR, accurately weigh ~10-15 mg of the sample directly into an NMR tube.

-

Add ~0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

For HRMS, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute to a final concentration of ~1-10 µg/mL for analysis.

NMR Data Acquisition Workflow

Caption: Standard workflow for comprehensive NMR analysis.

FT-IR Protocol (Solid State, ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after use.

HRMS Protocol (ESI-TOF)

-

System Calibration: Calibrate the TOF mass analyzer using a known calibration standard immediately before the run to ensure high mass accuracy (< 5 ppm error).

-

Method Setup:

-

Ionization Mode: ESI Positive.

-

Infusion: Introduce the diluted sample into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Capillary voltage ~3.5 kV; Nebulizing gas (N₂) pressure ~1 bar; Drying gas (N₂) flow ~4 L/min at 180 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the predicted [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₁₂H₁₆BO₅⁺. The mass error should be below 5 ppm to confirm the formula.

-

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust and scientifically grounded framework for its complete spectroscopic characterization. The predictive data herein, based on fundamental principles, offers a reliable benchmark for researchers. By following the detailed, causality-driven protocols, scientists can confidently acquire and interpret the NMR, IR, and MS data, ensuring the structural integrity of this versatile building block for its application in advanced synthesis and materials development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

An In-depth Technical Guide to the Reactivity of Diformylphenylboronic Acid Derivatives

Introduction

Diformylphenylboronic acid derivatives represent a class of highly versatile trifunctional building blocks in modern organic and materials chemistry. Characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two formyl groups (-CHO), these molecules possess a unique combination of reactive sites. The boronic acid moiety provides a gateway for cross-coupling chemistry and dynamic covalent interactions with diols, while the dual aldehyde functionalities serve as electrophilic centers for condensation reactions.[1] This guide explores the core reactivity of these derivatives, elucidates the interplay between their functional groups, and provides practical insights into their application for researchers, scientists, and drug development professionals.

The specific substitution pattern of the functional groups (e.g., 3,5-diformyl vs. 2,4-diformyl) significantly influences the molecule's geometry and reactivity, offering a tunable platform for designing complex molecular architectures, from discrete macrocycles to extended crystalline polymers like Covalent Organic Frameworks (COFs).[1][2]

Fundamental Reactivity of the Constituent Moieties

The rich chemistry of diformylphenylboronic acids stems from the distinct, yet electronically connected, reactivity of the boronic acid and the aldehyde groups.

The Boronic Acid Group: A Hub for Covalent and Dynamic Chemistry

The boronic acid group is a mild Lewis acid and a cornerstone of modern synthetic chemistry.[3] Its primary modes of reactivity include:

-

Suzuki-Miyaura Cross-Coupling: While the primary focus of this guide is on the reactivity of the whole molecule, it is crucial to acknowledge that the boronic acid group can serve as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This is a foundational reaction for synthesizing complex aryl structures.[4]

-

Boroxine Formation: In the solid state or upon thermal dehydration, boronic acids reversibly self-condense to form six-membered cyclic anhydrides known as boroxines.[3] This dynamic equilibrium is a key reaction in the formation of certain boronic acid-based COFs.[2]

-

Boronate Ester Formation: A hallmark of boronic acid chemistry is the reversible, covalent reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[3] This interaction is pH-sensitive and forms the basis for applications in carbohydrate sensing, drug delivery, and the formation of dynamic covalent hydrogels.[1][5] The electron-withdrawing nature of the two formyl groups increases the Lewis acidity of the boron center, facilitating ester formation at lower pH compared to unsubstituted phenylboronic acid.

The Diformyl Groups: Gateways to Condensation Chemistry

The two aldehyde groups are potent electrophiles, enabling a wide range of classical condensation reactions. Their dual presence makes these molecules ideal cross-linkers.

-

Imine and Oxime Formation: Aldehydes readily react with primary amines to form Schiff bases (imines) and with hydroxylamines to form oximes.[1] These reactions are highly efficient and often reversible, making them central to the field of dynamic covalent chemistry.[6][7] The formation of robust imine linkages is the most common strategy for constructing aldehyde-derived COFs.[2]

-

Reductive Amination: The imines formed from the reaction with amines can be subsequently reduced to stable secondary amine linkages, providing a pathway to non-reversible structures.

-

Other Condensation Reactions: The aldehydes can also participate in reactions with other nucleophiles, such as hydrazines (to form hydrazones) and stabilized carbanions (e.g., in Knoevenagel or Wittig-type reactions).

Synergistic Reactivity and Applications in Advanced Materials

The true synthetic power of diformylphenylboronic acid derivatives is realized when all three functional groups are leveraged in concert. These molecules act as highly versatile "nodes" or "linkers" for the construction of complex, functional materials.

Covalent Organic Frameworks (COFs)

COFs are crystalline, porous polymers built from molecular precursors linked by strong covalent bonds.[2][8] Diformylphenylboronic acids are exemplary building blocks for creating COFs with dual, orthogonal linkages.[9] For instance, reacting a diformylphenylboronic acid with a triamine linker can simultaneously generate:

-

Boroxine rings through the self-condensation of the boronic acid groups.

-

Imine linkages through the condensation of the aldehyde groups with the amine linkers.

This approach yields highly stable, porous materials with functionalized pore environments, suitable for applications in gas storage, catalysis, and selective enrichment.[9][10]

Diagram: Synthesis of a Dual-Linkage COF

The following diagram illustrates the conceptual workflow for synthesizing a COF using a trifunctional monomer like 3,5-diformylphenylboronic acid and a planar triamine linker.

Caption: Workflow for the synthesis of a dual-linkage COF.

Dynamic Covalent Hydrogels and Self-Healing Materials

The reversible nature of both boronate ester and imine/oxime bonds makes diformylphenylboronic acids excellent candidates for creating "smart" materials.[1] For example, 3,5-diformylphenylboronic acid has been used to create dynamic covalent hydrogels for triggered cell capture and release.[1]

-

Cell Capture: The boronic acid groups form boronate esters with cis-diol motifs on carbohydrate-rich cell surfaces at a slightly acidic pH (e.g., 6.8).

-

Cell Release: A shift to a more physiological pH (e.g., 7.8) and the addition of a competing diol like glucose weakens the interaction, leading to cell detachment.[1]

Similarly, polymers incorporating these derivatives through dynamic imine and boroxine bonds have demonstrated remarkable self-healing properties and stretchability.[1]

Experimental Protocols and Methodologies

Scientific integrity requires reproducible and well-documented protocols. The following sections provide generalized, yet detailed, methodologies for key transformations involving these reagents.

Protocol: General Synthesis of Aryl Boronic Acids

Aryl boronic acids are commonly synthesized via the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][11]

Example: Synthesis of a Diformylphenylboronic Acid Derivative

-

Objective: To synthesize a diformylphenylboronic acid from its corresponding protected dibromoaryl precursor.

-

Materials:

-

1-Dibromo-x,y-bis(diethoxymethyl)benzene (1.0 eq)

-

Magnesium turnings (1.1 eq per Br) or n-Butyllithium (1.1 eq per Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate [B(O-i-Pr)₃] (1.2 eq)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Diethyl ether or Ethyl acetate for extraction

-

Step-by-Step Methodology:

-

Protection: The aldehyde groups of the starting dibromobenzaldehyde are first protected as acetals (e.g., using triethyl orthoformate) to prevent reaction with the organometallic intermediate.

-

Organometallic Formation:

-

(Grignard): Under an inert atmosphere (N₂ or Ar), add the protected dibromoaryl compound dissolved in anhydrous THF dropwise to a stirring suspension of magnesium turnings in THF. Gentle heating or initiation with a crystal of iodine may be required.

-

(Organolithium): Under an inert atmosphere, dissolve the protected dibromoaryl compound in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30-60 minutes.

-

-

Borylation: Cool the freshly prepared organometallic solution to -78 °C. Add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the mixture to warm slowly to room temperature overnight.

-

Hydrolysis (Work-up): Carefully quench the reaction by slowly adding 2 M HCl at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of both the boronic ester and the acetal protecting groups.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or water/ethanol) or by column chromatography.

Diagram: General Synthesis Pathway

Caption: Generalized synthetic route to diformylphenylboronic acids.

Protocol: Solvothermal Synthesis of a COF

This protocol is adapted from established methods for synthesizing boronic acid and imine-linked COFs.[9]

-

Objective: To synthesize a crystalline COF from 3,5-diformylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

-

Materials:

-

3,5-Diformylphenylboronic acid (DFPBA) (3 eq)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) (2 eq)

-

Solvent mixture: e.g., Mesitylene/Dioxane (1:1 v/v)

-

Aqueous acetic acid (e.g., 6 M)

-

Pyrex tube

-

Step-by-Step Methodology:

-

Preparation: In a Pyrex tube, add DFPBA, TAPB, and the mesitylene/dioxane solvent mixture.

-

Sonication: Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

-

Catalysis: Add the aqueous acetic acid catalyst to the suspension.

-

Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Sealing: Seal the tube under vacuum using a torch.

-

Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours without agitation.

-

Isolation: After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

-

Washing: Wash the solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.

-

Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) to evacuate the pores, yielding the activated material.

Quantitative Data Summary

The reactivity of the boronic acid is critically dependent on its pKa. Electron-withdrawing groups like formyls lower the pKa, making the boronic acid more acidic and facilitating boronate ester formation at physiological pH.

| Compound | Substituents | Reported pKa (approx.) | Key Feature |

| Phenylboronic Acid | None | 8.8 - 9.0 | Baseline acidity |

| 4-Formylphenylboronic Acid | 1x -CHO (para) | ~7.8 | Increased acidity due to one EWG |

| 3,5-Difluorophenylboronic Acid | 2x -F (meta) | ~7.2 | Significantly increased acidity |

| Diformylphenylboronic Acid | 2x -CHO | < 7.8 (Estimated) | Expected high acidity enhancing diol binding |

Note: The pKa for diformyl derivatives is estimated based on the electronic effect of two formyl groups being stronger than one. Precise values may vary with isomer and solvent conditions.

Conclusion

Diformylphenylboronic acid derivatives are powerful trifunctional synthons whose utility stems from the orthogonal yet synergistic reactivity of their boronic acid and dual aldehyde groups. This unique combination allows for the rational design and construction of advanced materials, including highly stable Covalent Organic Frameworks and responsive, dynamic polymers. A thorough understanding of the fundamental reaction mechanisms—boroxine/boronate ester formation for the boronic acid and condensation chemistry for the aldehydes—is paramount for harnessing their full synthetic potential. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to innovate in the fields of materials science, drug delivery, and supramolecular chemistry.

References

- 1. ossila.com [ossila.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acid-Dopamine Dynamic Covalent Bond Involved Dual-Responsive Polymeric Complex: Construction and Anticancer Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment and Direct Detection of cis-Diol-Containing Compounds by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3,5-Diformyl-2-isopropoxyphenylboronic Acid in Common Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3,5-Diformyl-2-isopropoxyphenylboronic acid. In the absence of specific published solubility data for this compound, this document synthesizes information on the solubility of structurally related arylboronic acids to offer a predictive analysis. It delves into the physicochemical properties of the title compound, the theoretical principles governing its solubility, and the anticipated behavior in various common laboratory solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound, ensuring a self-validating system for data generation.

Introduction: The Significance of Solubility in Research and Development

This compound is a multifunctional organic compound with potential applications in organic synthesis, materials science, and medicinal chemistry.[1][2] The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura cross-coupling reactions and as a building block for covalent organic frameworks (COFs).[3] The presence of two aldehyde (formyl) groups and an isopropoxy group further enhances its utility as a precursor for more complex molecules.[4]

The solubility of a compound is a critical physical property that dictates its utility in various applications. In drug discovery and development, solubility significantly influences bioavailability, formulation, and administration routes.[5] For synthetic chemists, understanding a compound's solubility is paramount for reaction setup, purification, and crystallization. This guide aims to provide researchers with a foundational understanding of the expected solubility of this compound and the tools to determine it empirically.

Physicochemical Properties and Structural Analysis

A thorough analysis of the molecular structure of this compound provides insights into its potential solubility.

| Property | Value | Source |

| CAS Number | 1072951-68-8 | [6] |

| Molecular Formula | C₁₁H₁₃BO₅ | [2] |

| Molecular Weight | 236.03 g/mol | [2] |

| Appearance | Solid or liquid | [7] |

Structural Features Influencing Solubility:

-

Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding, both as a donor (from the -OH groups) and potentially as an acceptor (at the oxygen atoms). Arylboronic acids generally exhibit low solubility in water.[8] The boronic acid moiety can also undergo dehydration to form a cyclic anhydride known as a boroxine, which has significantly different solubility from the parent acid.[9] This equilibrium is influenced by the solvent and substituents on the aryl ring.[9]

-

Formyl Groups (-CHO): The two aldehyde groups are polar and can act as hydrogen bond acceptors. The presence of polar functional groups can increase the solubility of a molecule in polar solvents.[7]

-

Isopropoxy Group (-OCH(CH₃)₂): This is a moderately nonpolar, bulky group. While the ether linkage has some polarity, the overall character of the isopropoxy group is hydrophobic. The introduction of an isobutoxy group (a similar alkoxy substituent) into a phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[10]

-

Aromatic Ring: The phenyl ring is hydrophobic and contributes to lower solubility in polar solvents like water.

The interplay of these functional groups—the polar boronic acid and formyl groups versus the more nonpolar isopropoxy and phenyl groups—suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Predicted Solubility in Common Solvents

Based on the general principles of "like dissolves like" and the known behavior of substituted phenylboronic acids, we can predict the solubility of this compound in different classes of solvents.[11][12]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The boronic acid and formyl groups can hydrogen bond with protic solvents. However, the hydrophobic phenyl and isopropoxy groups will limit solubility, especially in water. Phenylboronic acid itself has low water solubility.[8] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the boronic acid's hydroxyl groups and can engage in dipole-dipole interactions with the formyl groups. Phenylboronic acid generally shows high solubility in ketones like acetone.[10][13] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the boronic acid and two formyl groups will likely result in poor solubility in nonpolar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[10][13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic compounds. Phenylboronic acid exhibits moderate solubility in chloroform.[10][13] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment (Rapid Screening)

This method is useful for a quick estimation of solubility in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled small vials or test tubes.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, acetone, THF, DCM, hexane).

-

Observation: Vortex or shake each vial vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Assessment: Visually inspect each vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Caption: Workflow for rapid qualitative solubility screening.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[14]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., using an orbital shaker in a temperature-controlled environment) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

-

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL or mol/L.

Caption: Step-by-step protocol for the shake-flask solubility determination.

Causality Behind Experimental Choices and Self-Validation

-

Why excess solid? Using an excess of the solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility. This is a critical self-validating step; if no solid remains, saturation cannot be guaranteed.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the equilibration and sampling process is essential for obtaining reproducible and accurate data.

-

Why filtration/centrifugation? The presence of even microscopic solid particles in the analyzed sample will lead to an overestimation of solubility. Filtration or centrifugation is a necessary step to ensure only the dissolved compound is quantified.

-

Why a calibration curve? A calibration curve prepared with known concentrations of the compound provides the basis for accurate quantification of the unknown concentration in the saturated solution, making the analytical part of the protocol self-validating.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the public domain, a detailed analysis of its structure allows for informed predictions of its behavior in common laboratory solvents. It is anticipated to have moderate to high solubility in polar aprotic solvents like acetone and DMF, and lower solubility in water and nonpolar hydrocarbons. For researchers requiring precise solubility data, the qualitative and quantitative experimental protocols provided in this guide offer a robust and reliable framework for its determination. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is fundamental for the successful application of this versatile compound in research and development.

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 6. 1072951-68-8|(3,5-Diformyl-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. ashp.org [ashp.org]

- 8. scispace.com [scispace.com]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Protocol for the Synthesis of Dual-Linkage Covalent Organic Frameworks Using Diformyl Boronic Acid Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional potential in gas storage, catalysis, and drug delivery.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of COFs using bifunctional building blocks, specifically diformyl boronic acid derivatives. The use of monomers bearing both boronic acid and aldehyde functionalities allows for the creation of highly robust and functionalized COFs with dual linkage motifs: boroxine rings formed via self-condensation of boronic acids and imine linkages from the reaction with polyamine linkers. We will detail the solvothermal synthesis method, explain the causality behind critical experimental choices, and outline the necessary characterization techniques to validate the formation of a highly crystalline, porous framework.

Introduction and Design Principles

Covalent Organic Frameworks are constructed from organic building blocks connected by strong covalent bonds, resulting in ordered, porous structures with low density and high thermal stability.[1][2] The pioneering work in COF synthesis utilized the reversible self-condensation of boronic acids to form boroxine rings (B-O linkages), a reaction whose reversibility is key to the "error-checking" mechanism that facilitates the growth of crystalline, rather than amorphous, materials.[3][4][5][6]

The protocol herein leverages a more advanced strategy by employing a monomer that contains two distinct types of reactive groups: a boronic acid and two formyl (aldehyde) groups. This design enables the simultaneous or sequential formation of two different types of covalent bonds within the framework:

-

Boroxine Linkage: The self-condensation of three boronic acid moieties eliminates water to form a planar, six-membered B₃O₃ ring.[4]

-

Imine Linkage: The condensation of the aldehyde groups with a multivalent amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) forms robust C=N bonds.[7][8] Imine-based COFs are noted for their superior chemical stability compared to their boronic ester counterparts, particularly against hydrolysis.[8][9][10]

This dual-linkage approach yields a highly functionalized and stable porous environment, with the potential for tailored applications. The overall reaction is a polycondensation process performed under solvothermal conditions, where elevated temperature and pressure in a sealed system drive the reaction towards a crystalline product.[7][11]

Diagram: Reticular Synthesis of a Dual-Linkage COF

The following diagram illustrates the combination of a C₂-symmetric diformyl boronic acid monomer and a C₃-symmetric triamine linker to form a 2D hexagonal framework featuring both boroxine and imine linkages.

Caption: Reaction scheme for dual-linkage COF synthesis.

Detailed Experimental Protocol

This protocol is adapted from established solvothermal methods for boronic acid and imine-based COFs.[1][11]

Materials and Equipment

| Reagent/Material | Recommended Grade | Supplier Example | Notes |

| (3,5-diformylphenyl)boronic acid | >98% | Sigma-Aldrich, BenchChem | Monomer A |

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | TCI, Sigma-Aldrich | Monomer B (Amine Linker) |

| o-dichlorobenzene (o-DCB) | Anhydrous, >99% | Sigma-Aldrich | Solvent |

| n-butanol (n-BuOH) | Anhydrous, >99% | Sigma-Aldrich | Solvent |

| Acetic Acid (aq) | 6 M | Fisher Scientific | Catalyst |

| Acetone | ACS Grade | VWR | Washing Solvent |

| Tetrahydrofuran (THF) | ACS Grade | VWR | Washing Solvent |

| Pyrex® Pressure Tubes | - | Corning | Reaction Vessel |

| Schlenk Line / Glovebox | - | - | For inert atmosphere |

| Centrifuge & Tubes | - | - | For product isolation |

| Vacuum Oven | - | - | For activation |

Step-by-Step Synthesis Procedure

The entire workflow from setup to characterization is outlined below.

Caption: General experimental workflow for COF synthesis.

1. Reagent Preparation and Reaction Setup:

-

In a 10 mL Pyrex pressure tube, add (3,5-diformylphenyl)boronic acid (38.8 mg, 0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (46.7 mg, 0.133 mmol).

-

Add 1.0 mL of o-dichlorobenzene and 1.0 mL of n-butanol.

-

Add 0.3 mL of aqueous acetic acid (6 M).

-

Briefly sonicate the mixture to ensure a homogenous suspension.

Scientist's Note (Solvent Choice): A mixed solvent system like o-DCB/n-BuOH is often employed. The high-boiling o-DCB ensures the reaction temperature can be reached, while n-BuOH can help with monomer solubility and mediate the reaction kinetics. The aqueous acetic acid acts as a catalyst for the reversible imine condensation, which is crucial for the "self-healing" process that leads to a crystalline product.[11]

2. Degassing:

-

Attach the pressure tube to a Schlenk line.

-

Freeze the mixture by placing the tube in a liquid nitrogen bath until fully solid.

-

Evacuate the tube under high vacuum for 10-15 minutes.

-

Close the valve to the vacuum and thaw the mixture at room temperature.

-

Repeat this freeze-pump-thaw cycle a total of three times.

Expertise & Experience: This step is critical for removing dissolved oxygen, which can cause side reactions at high temperatures, and for removing air, which contains water vapor that can interfere with the delicate equilibrium of the condensation reactions.[7]

3. Solvothermal Synthesis:

-

After the final thaw, backfill the tube with an inert gas (N₂ or Ar).

-

Quickly seal the tube using a torch or a screw cap with a high-temperature septum.

-

Place the sealed tube in a preheated oven at 120 °C for 72 hours. A fine powder should precipitate during this time.

4. Product Isolation and Purification:

-

Allow the oven to cool completely to room temperature. Caution: Do not open the oven while hot, as the sealed tube is under pressure.

-

Carefully open the tube and transfer the contents to a centrifuge tube.

-

Isolate the solid powder by centrifugation (e.g., 8000 rpm for 10 min) or filtration.

-

Decant the supernatant and wash the solid sequentially with fresh solvent, sonicating for 20 minutes with each wash:

-

Anhydrous acetone (3 times)

-

Anhydrous THF (3 times)

-

Trustworthiness: The washing process is essential for removing any unreacted monomers, soluble oligomers, and high-boiling solvent trapped within the pores. Incomplete washing will lead to inaccurate porosity measurements and may show impurities in characterization data.

5. Activation:

-

After the final wash, decant the THF and place the wet solid in a vacuum oven.

-

Dry the material under dynamic vacuum at 150 °C overnight.

-

The resulting fine, dry powder is the activated COF, ready for characterization.

Characterization and Validation

To confirm the successful synthesis of the target COF, a suite of characterization techniques is required.

| Technique | Purpose | Expected Result |

| PXRD | Confirms crystallinity and long-range order. | A series of sharp diffraction peaks, particularly at low 2θ angles (e.g., <10°), corresponding to the ordered pore structure. The pattern should match a simulated pattern based on the expected crystal structure. |

| FTIR | Confirms covalent bond formation. | Disappearance of the broad O-H stretch from the boronic acid and the N-H stretches from the amine. Appearance of a strong C=N (imine) stretching band (~1620 cm⁻¹) and B-O stretching bands from the boroxine ring (~1350 cm⁻¹).[12] |

| N₂ Sorption | Measures porosity, surface area, and pore size. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area (typically >1000 m²/g) is expected. |

| TGA | Assesses thermal stability. | The material should be stable to high temperatures (>400 °C) under an inert atmosphere. |

| SEM/TEM | Visualizes particle morphology. | Provides images of the COF particles, which can range from agglomerated spheres to distinct crystalline shapes depending on the specific conditions.[12] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle organic solvents and reagents with care. o-dichlorobenzene is toxic and an environmental hazard.

-

Sealing and heating glass tubes under pressure carries a risk of explosion. Use a blast shield and ensure the oven has appropriate safety features.

-

Allow the reaction vessel to cool completely to room temperature before opening.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of dual-linkage covalent organic frameworks from diformyl boronic acid building blocks. The solvothermal method, coupled with careful purification and activation, yields highly crystalline and porous materials. The key to success lies in maintaining an inert environment, using high-purity reagents, and allowing the thermodynamically driven reaction to proceed to completion. The resulting COFs, with their enhanced stability and tunable functionality, are promising candidates for advanced applications across various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [tib.eu]

- 6. zenodo.org [zenodo.org]

- 7. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5-Diformyl-2-isopropoxyphenylboronic acid as a Versatile Linker for Advanced Porous Materials

Introduction: The Architectural Promise of a Multifunctional Linker

In the landscape of crystalline porous materials, the design of organic linkers is paramount to achieving desired functionalities and structural integrity. 3,5-Diformyl-2-isopropoxyphenylboronic acid stands out as a linker of significant potential, integrating three key functional moieties onto a single phenyl ring: two aldehyde groups for covalent bond formation, a boronic acid group for dynamic covalent chemistry and functionalization, and an isopropoxy group for modulating solubility and framework properties. This unique combination makes it an exciting candidate for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs), offering tailored pore environments and surfaces for a range of applications, from targeted drug delivery to heterogeneous catalysis.

The aldehyde functionalities are primed for forming robust imine or β-ketoenamine linkages, which are cornerstones of stable COF chemistry. Simultaneously, the boronic acid group can participate in the formation of boroxine or boronate ester linkages, or serve as a post-synthetic modification site for introducing further functionalities. [1]This dual reactivity opens avenues for creating COFs with mixed-linker systems or for fine-tuning the properties of the material after its initial synthesis. The isopropoxy group, while seemingly a simple substituent, plays a crucial role in enhancing the solubility of the linker in organic solvents, which can be a critical factor in achieving high-quality, crystalline materials during solvothermal synthesis. [2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of porous materials. While direct literature on the application of this specific linker is emerging, the protocols and application notes presented herein are based on well-established methodologies for structurally analogous linkers and provide a robust starting point for the exploration of this promising molecule.

Diagram: Conceptual Synthesis of a COF using this compound

Caption: Workflow for the synthesis and application of a COF.

Application in Porous Materials: Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities. The use of this compound as a linker allows for the synthesis of COFs with unique properties.

Drug Delivery Systems

The boronic acid moiety is particularly attractive for drug delivery applications. Boronic acids are known to form reversible covalent bonds with cis-diols, which are present in many biologically important molecules, including saccharides and glycoproteins. [4]This interaction can be exploited for:

-